4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H21BO2 and its molecular weight is 232.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Silicon-Based Drugs and Odorants : A study by Büttner et al. (2007) highlights the use of a derivative of 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane as a building block for the synthesis of biologically active silicon-based compounds, including the retinoid agonist disila-bexarotene (Büttner, Nätscher, Burschka, & Tacke, 2007).
Synthesis of Stilbenes and Applications in LCD Technology : Das et al. (2015) synthesized a series of novel stilbene derivatives using this compound. These compounds show potential for use in Liquid Crystal Display technology and for therapeutic applications in neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Electrochemical Properties in Organoboron Compounds : Tanigawa et al. (2016) conducted electrochemical analyses of sulfur-containing organoboron compounds, including a derivative of this compound. This research contributes to understanding the electrochemical behavior of such compounds (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).
Synthesis of Organoboron Compounds for Protease Inhibition : Spencer et al. (2002) explored the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives using this compound, evaluating their inhibitory activity against serine proteases including thrombin (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).
Application in Hydrogen Peroxide Detection in Living Cells : A study by Nie et al. (2020) developed a new 4-substituted pyrene derivative using this compound, demonstrating its application in the sensitive and selective detection of hydrogen peroxide in living cells (Nie, Sun, Zhao, Miao, & Ni, 2020).
Catalysis in Organic Synthesis : Research by Murata et al. (2002) used a derivative of this compound in the catalytic dehydrogenative borylation of vinylarenes, contributing to advancements in organic synthesis methodologies (Murata, Kawakita, Asana, Watanabe, & Masuda, 2002).
Mechanism of Action
Target of Action
The primary target of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane, also known as Phenylboronic acid pinacol ester, is the formation of carbon-carbon (C-C) bonds in organic compounds . It is generally used in metal-catalyzed C-C bond formation reactions .
Mode of Action
This compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate by borylation at the benzylic C-H bond of alkylbenzenes . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes .
Biochemical Pathways
The compound’s action primarily affects the Suzuki-Miyaura reaction pathway, a type of cross-coupling reaction used to form carbon-carbon bonds . The downstream effects include the formation of new organic compounds through C-C bond formation.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new C-C bonds in organic compounds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers.
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of a suitable catalyst (such as palladium), the temperature and pressure of the reaction environment, and the presence of other reactants .
Biochemical Analysis
Biochemical Properties
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane is generally used in Suzuki–Miyaura reactions . It can also be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate . The nature of these interactions involves the formation of carbon-carbon and carbon-hetero bonds .
Molecular Mechanism
It is known to participate in Suzuki–Miyaura reactions, which involve the cross-coupling of organoboron compounds with organic halides . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression remain to be investigated.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLQNRWCBBIVHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462681 | |
Record name | 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165904-22-3 | |
Record name | 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the synthesis of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane as outlined in the abstract?
A2: The abstract describes the synthesis of this compound (1) from 2-phenyl-1-ethylboronic acid and pinacol. [] The reaction occurs in the presence of magnesium sulfate (drying agent) and tert-butyl methyl ether as a solvent. The reaction mixture is stirred at room temperature for 16 hours under a nitrogen atmosphere. The provided excerpt includes a reaction scheme depicting the transformation.
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